molecular formula C16H24N2O3 B2708775 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034500-64-4

3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2708775
CAS No.: 2034500-64-4
M. Wt: 292.379
InChI Key: IDDGPHOAEQZCOO-UHFFFAOYSA-N
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Description

3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxy group, a tolyl group, and a tetrahydropyran ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 2-methoxy-2-(o-tolyl)ethanol with a suitable reagent to form an intermediate.

    Urea Formation: The intermediate is then reacted with an isocyanate or a similar reagent to form the urea derivative.

    Cyclization: The final step may involve cyclization to introduce the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group may be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxy-2-(p-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a different position of the tolyl group.

    1-(2-methoxy-2-(o-tolyl)ethyl)-3-(tetrahydro-2H-furan-4-yl)urea: Similar structure but with a furan ring instead of a pyran ring.

Uniqueness

3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea is unique due to the specific combination of functional groups and ring structures, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-5-3-4-6-14(12)15(20-2)11-17-16(19)18-13-7-9-21-10-8-13/h3-6,13,15H,7-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDGPHOAEQZCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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